molecular formula C15H21N3O B8777484 N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide CAS No. 117843-84-2

N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide

Cat. No. B8777484
M. Wt: 259.35 g/mol
InChI Key: SNUICCAGEAODAF-UHFFFAOYSA-N
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Patent
US05561149

Procedure details

To a suspension of 4.83 g indol-2-carboxylic acid and 3.8 g N-hydroxy-succinimide in 60 ml abs. acetonitrile is added at room temperature a solution of 6.8 g dicyclohexyl-carbodiimide in 30 ml abs. diethyl ether, whereby the temperature rises rapidly to 33°. The suspension goes into solution and urea precipitates. The mixture is stirred at room temperature for 3 hours, filtered and the filtrate washed with acetonitrile. The filtrate is treated dropwise with 8.5 ml (60 mM) diethyl-aminoethyl amine, whereby the temperature rises from 20° to 28°. The mixture is left overnight and then is partitioned between 1N aqueous sodium carbonate solution and CH2Cl2. The organic phase is evaporated to give the title compound, recrystallised from CH2Cl2 /hexane m.p. 133°-134°.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.O[N:14]1[C:18](=O)[CH2:17][CH2:16][C:15]1=O.[CH:21]1([N:27]=C=NC2CCCCC2)CCCC[CH2:22]1.NC(N)=O>C(OCC)C.C(#N)C>[CH2:15]([N:14]([CH2:22][CH2:21][NH:27][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12])[CH2:18][CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
3.8 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises rapidly to 33°
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate washed with acetonitrile
ADDITION
Type
ADDITION
Details
The filtrate is treated dropwise with 8.5 ml (60 mM) diethyl-aminoethyl amine, whereby the temperature
CUSTOM
Type
CUSTOM
Details
rises from 20° to 28°
WAIT
Type
WAIT
Details
The mixture is left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is partitioned between 1N aqueous sodium carbonate solution and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(CC)CCNC(=O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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